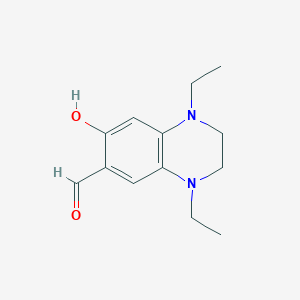
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system with ethyl groups at positions 1 and 4, a hydroxyl group at position 7, and an aldehyde group at position 6. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline with suitable aldehyde precursors can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoxaline ketones, while reduction of the aldehyde group can produce quinoxaline alcohols .
Scientific Research Applications
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoxaline ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and reactivity.
1,4-Diethyl-7-hydroxyquinoxaline: Lacks the tetrahydro structure and aldehyde group, affecting its biological activity.
1,4-Diethyl-6-carbaldehydequinoxaline: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness
1,4-Diethyl-7-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups in the tetrahydroquinoxaline ring system. This combination of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1,4-diethyl-7-hydroxy-2,3-dihydroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-3-14-5-6-15(4-2)12-8-13(17)10(9-16)7-11(12)14/h7-9,17H,3-6H2,1-2H3 |
InChI Key |
QZHXRIFJFFRTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C2=C1C=C(C(=C2)O)C=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



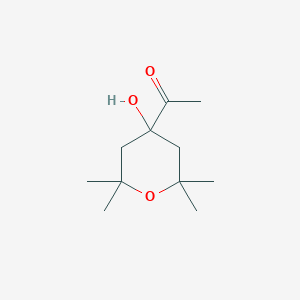
![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
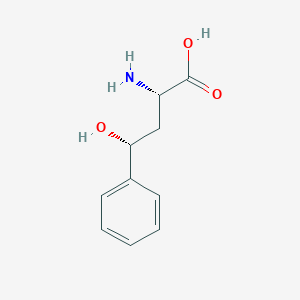
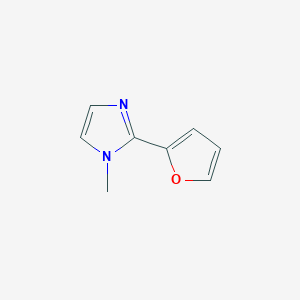
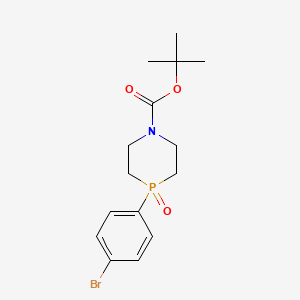
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
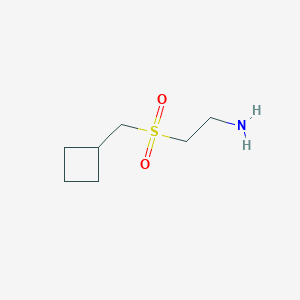
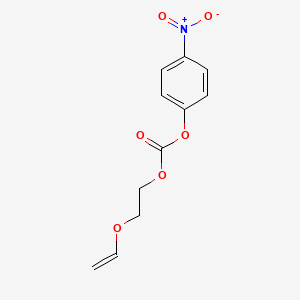


![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
